![molecular formula C21H21N5O2 B2489113 7-(4-甲氧基苯基)-5-甲基-N-(对甲苯基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 441289-78-7](/img/structure/B2489113.png)
7-(4-甲氧基苯基)-5-甲基-N-(对甲苯基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
Research indicates that compounds with a similar structure to 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit promising anticancer activities. These compounds have been shown to induce apoptosis in cancer cells and disrupt cell cycle progression at the G2/M phase. For instance, studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Antiviral Activity
Similar compounds have also been studied for their antiviral properties. They have been found to inhibit influenza virus RNA polymerase heterodimerization, suggesting potential applications in treating viral infections. The mechanism involves blocking critical interactions necessary for viral replication.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Cancer Research : A study evaluated the antiproliferative effects of related triazolo-pyrimidine derivatives against MDA-MB-231 and MCF-7 breast cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Infectious Disease Models : In vitro assays showed that related compounds could reduce viral load in cell cultures infected with influenza viruses by targeting viral polymerase activities .
Potential Future Applications
Given its promising biological activities, 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could have several future applications:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antiviral drugs.
- Research Tool : For studying biochemical pathways involved in cancer proliferation and viral replication.
作用机制
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, are known to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and immune response .
Mode of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production can modulate the inflammatory response . Furthermore, the interaction with ATF4 and NF-kB proteins suggests a possible impact on the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
生物活性
The compound 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538318-26-2) is a derivative of the triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.4 g/mol
- Structure : The compound features a triazole ring fused to a pyrimidine structure, which is known to enhance its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar scaffolds. For instance, a derivative with a triazolo-pyrimidine framework demonstrated significant inhibitory effects on various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer (A549) cells. The mechanism often involves the inhibition of critical kinases involved in tumorigenesis.
2. mTOR Inhibition
The compound has been investigated for its ability to inhibit the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and proliferation. A study reported an IC50 value of 7.1 nM against mTOR with significant selectivity over PI3Kα, suggesting its potential as a therapeutic agent in cancer treatment .
3. Antimicrobial and Anti-inflammatory Properties
Triazole derivatives are known for their antimicrobial and anti-inflammatory activities. The presence of the methoxyphenyl group in this compound may enhance its interaction with biological targets involved in inflammatory pathways .
Case Study 1: mTOR Inhibition in HCC
In vitro studies showed that the compound significantly sensitized HCC cells to radiotherapy. This radiosensitization effect was attributed to its potent mTOR inhibitory action, making it a candidate for combination therapies in liver cancer treatment .
Case Study 2: Cytotoxicity Against Lung Cancer Cells
A comparative analysis of various derivatives revealed that this compound exhibited lower cytotoxicity against normal human cells while maintaining potent activity against A549 lung cancer cells. This selectivity is crucial for reducing adverse effects in potential therapeutic applications .
The mechanisms underlying the biological activities of this compound include:
- Kinase Inhibition : By targeting mTOR and other kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation.
- DNA Interaction : Similar compounds have shown the ability to interfere with DNA synthesis and repair mechanisms, contributing to their antitumor effects.
属性
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-4-8-16(9-5-13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-6-10-17(28-3)11-7-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMSQDJZDYHOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。